(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNCRTPEAMYZER-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Its derivatives are known to exhibit a wide spectrum of biological activities. The incorporation of an acrylate moiety at the 4-position of the pyrazole ring, specifically as (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate, creates a molecule with significant potential for further functionalization and as a building block in the synthesis of more complex bioactive compounds. The conjugated system of the acrylate group can act as a Michael acceptor, and the ester can be hydrolyzed or converted to other functional groups, making it a versatile intermediate.
This guide provides a comprehensive, practical framework for the synthesis, purification, and detailed characterization of this compound. As this compound is not widely cataloged, this document serves as a foundational resource, detailing a reliable synthetic protocol and the expected analytical data for structural verification.
Proposed Synthesis: The Horner-Wadsworth-Emmons Olefination
To achieve the desired (E)-stereoselectivity of the acrylate double bond, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde.[1][2] The HWE reaction is renowned for its high yield and excellent stereocontrol, favoring the formation of the thermodynamically more stable E-alkene.[1][2]
The proposed synthetic pathway commences from the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde.
Diagram 1: Chemical Structure of this compound
Caption: Structure of the target molecule.
Diagram 2: Horner-Wadsworth-Emmons Synthesis Workflow
Caption: Synthetic workflow for the target compound.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier Recommendation |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | 25016-11-9 | 110.12 g/mol | Commercially available |
| Triethyl phosphonoacetate | 867-13-0 | 224.16 g/mol | Commercially available |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | Handle with caution |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Use from a solvent purification system or freshly distilled |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Reagent grade |
| Saturated aqueous NaCl (brine) | 7647-14-5 | 58.44 g/mol | Lab prepared |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Reagent grade |
| Silica gel (230-400 mesh) | 7631-86-9 | - | For column chromatography |
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, e.g., 0.44 g of a 60% dispersion for a 10 mmol scale).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (e.g., 20 mL) to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0°C.
-
Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent, e.g., 1.10 g for a 10 mmol scale) in a minimal amount of anhydrous THF (e.g., 10 mL).
-
Add the aldehyde solution dropwise to the ylide solution over 15-20 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or oil.
-
Safety Precautions:
-
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. All operations involving sodium hydride must be conducted under an inert atmosphere and away from moisture.[4]
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a validated source.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Alternative Synthetic Route: The Heck Reaction
An alternative approach to synthesize the target molecule is the Mizoroki-Heck reaction.[5] This palladium-catalyzed cross-coupling reaction would involve the reaction of a 4-halo-1-methyl-1H-pyrazole (e.g., 4-iodo- or 4-bromo-1-methyl-1H-pyrazole) with ethyl acrylate in the presence of a palladium catalyst and a base.[6][7] While a viable method, it often requires higher temperatures and careful optimization of the catalyst, ligand, and base system to achieve good yields and selectivity.[8][9]
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected spectroscopic data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[10]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.8 - 7.6 | s | 1H | Pyrazole H-5 | - |
| ~7.5 - 7.3 | s | 1H | Pyrazole H-3 | - |
| ~7.6 - 7.4 | d | 1H | α-vinylic H (to pyrazole) | J = ~16 Hz |
| ~6.4 - 6.2 | d | 1H | β-vinylic H (to ester) | J = ~16 Hz |
| ~4.2 | q | 2H | -OCH₂CH₃ | J = ~7.1 Hz |
| ~3.9 | s | 3H | N-CH₃ | - |
| ~1.3 | t | 3H | -OCH₂CH₃ | J = ~7.1 Hz |
The large coupling constant (~16 Hz) between the vinylic protons is characteristic of the (E)- or trans-configuration.[11]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Ester Carbonyl (C=O) |
| ~140 - 138 | Pyrazole C-5 |
| ~138 - 136 | α-vinylic C (to pyrazole) |
| ~135 - 133 | Pyrazole C-3 |
| ~120 - 118 | Pyrazole C-4 |
| ~118 - 116 | β-vinylic C (to ester) |
| ~60 | -OCH₂CH₃ |
| ~39 | N-CH₃ |
| ~14 | -OCH₂CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted FTIR Data (KBr or neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (pyrazole ring) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1550 | Medium | C=N, C=C stretch (pyrazole ring) |
| ~1270, ~1170 | Strong | C-O stretch (ester) |
| ~980 | Strong | =C-H bend (trans-disubstituted alkene) |
The strong absorption around 1715 cm⁻¹ is characteristic of the conjugated ester carbonyl group. The band around 980 cm⁻¹ is a key indicator of the (E)-configuration of the double bond.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14]
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected m/z | Assignment |
| ESI+ | [M+H]⁺ = 195.0977, [M+Na]⁺ = 217.0796 | Molecular ion + H⁺, Molecular ion + Na⁺ |
| HRMS (ESI+) | Calculated for C₉H₁₃N₂O₂⁺ ([M+H]⁺): 195.0972 | High-resolution mass for structural confirmation |
The primary fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group.[15][16]
Conclusion
This technical guide outlines a robust and reliable methodology for the synthesis and characterization of this compound. The proposed Horner-Wadsworth-Emmons reaction provides a strategic advantage in achieving the desired (E)-stereoisomer with high selectivity. The detailed protocols for synthesis, purification, and comprehensive spectroscopic analysis provide researchers with the necessary tools to produce and confidently verify the structure of this versatile pyrazole-based building block. This foundational information is critical for its application in medicinal chemistry and drug development programs.
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Alpha Chemical Co. (2023, May 20). Ethyl acrylate: Properties, Uses, and Benefits. Retrieved from [Link]
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Gantrade Corporation. (n.d.). Ethyl Acrylate Uses & FAQ. Retrieved from [Link]
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Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of tetradecylacrylate. Retrieved from [Link]
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MDPI. (2026, February 16). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Retrieved from [Link]
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An In-depth Technical Guide to the (E) and (Z) Isomers of Pyrazole Acrylates for Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Stereochemistry in Modern Drug Discovery
In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The pyrazole nucleus, a privileged scaffold in numerous pharmacologically active compounds, continues to be a focal point of drug discovery efforts. When this heterocyclic core is appended with an acrylate moiety, a new layer of complexity and opportunity arises in the form of geometric isomerism. The resulting (E) and (Z) isomers of pyrazole acrylates, while constitutionally identical, can exhibit profoundly different physicochemical properties, metabolic fates, and, most importantly, interactions with biological targets. This guide provides a comprehensive exploration of these differences, offering field-proven insights into their synthesis, characterization, and differential biological activities to empower researchers in the rational design of more potent and selective therapeutic agents.
The Pyrazole Acrylate Scaffold: A Union of Pharmacophores
The pyrazole ring system is a cornerstone of many FDA-approved drugs, valued for its metabolic stability and its ability to act as a versatile scaffold for diverse substitutions.[1][2] The acrylate moiety, an α,β-unsaturated carbonyl system, is a well-known Michael acceptor and participates in various biological interactions. The conjugation of these two pharmacophores in pyrazole acrylates creates a unique chemical entity with significant therapeutic potential, particularly in oncology and inflammatory diseases.[3][4]
The crux of this guide lies in the double bond of the acrylate group, which gives rise to two geometric isomers: (E) and (Z). The prefixes, derived from the German words entgegen (opposite) and zusammen (together), describe the relative orientation of the highest-priority substituents on each carbon of the double bond, according to the Cahn-Ingold-Prelog (CIP) priority rules. This seemingly subtle structural variation can lead to significant downstream consequences in a biological system.
Stereoselective Synthesis: Controlling the Geometric Landscape
The ability to selectively synthesize either the (E) or (Z) isomer is paramount for a thorough investigation of their respective biological profiles. Methodologies range from non-selective reactions that yield mixtures of isomers to highly sophisticated stereoselective strategies.
Non-Selective and E-Favored Syntheses
Traditional condensation reactions, such as the Knoevenagel condensation between a pyrazole-4-carbaldehyde and a compound containing an active methylene group, often yield a mixture of (E) and (Z) isomers.[5] Frequently, the (E)-isomer is the thermodynamically more stable and, therefore, the major product.
Experimental Protocol: A Typical Knoevenagel Condensation
-
To a solution of 4-formylpyrazole (1 equivalent) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine or triethylamine.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the (E) and (Z) isomers. The (E)-isomer, being generally less polar, will typically elute first.
Stereoselective Synthesis: The Key to Isomeric Purity
Achieving high stereoselectivity is crucial for obtaining pure isomers for biological evaluation. Several modern synthetic strategies have been developed to this end.
A notable example is the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes. The presence or absence of a silver carbonate (Ag₂CO₃) catalyst plays a pivotal role in determining the stereochemical outcome. In the absence of the catalyst, the reaction thermodynamically favors the (E)-isomer. Conversely, the addition of Ag₂CO₃ promotes the formation of the (Z)-isomer.
Workflow for Stereoselective Synthesis of N-Carbonylvinylated Pyrazoles
Caption: Stereoselective synthesis of (E) and (Z) isomers.
Plausible Mechanism: The proposed mechanism suggests that in the catalyst-free reaction, a standard Michael addition occurs, leading to the more stable (E)-isomer. With silver carbonate, it is postulated that the silver ion coordinates with the carbonyl oxygen and the alkyne, guiding the nucleophilic attack of the pyrazole nitrogen to favor the formation of the kinetically controlled (Z)-isomer.
Structural and Spectroscopic Differentiation: Identifying the Isomers
Unambiguous characterization of the (E) and (Z) isomers is critical. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for distinguishing between the (E) and (Z) isomers of pyrazole acrylates. The chemical shifts of the vinylic protons and carbons, as well as adjacent substituents, are highly sensitive to the geometric arrangement.
Key Differentiating Features in ¹H NMR:
-
Vinylic Proton Chemical Shifts: The chemical shift of the β-proton on the acrylate moiety is typically observed at a different frequency for the (E) and (Z) isomers due to anisotropic effects of the pyrazole ring and the carbonyl group.
-
Coupling Constants (³JHH): The coupling constant between the vinylic protons can be diagnostic. For many acrylates, the ³JHH coupling constant for the trans protons in the (E)-isomer is larger (typically 12-18 Hz) than for the cis protons in the (Z)-isomer (typically 7-12 Hz).
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can definitively establish the stereochemistry. For the (Z)-isomer, an NOE is expected between the vinylic proton and the protons of the substituent on the same side of the double bond.
Comparative ¹H and ¹³C NMR Data for Representative (E) and (Z) Pyrazole Acrylates
| Isomer | Vinylic β-H (ppm) | Vinylic α-H (ppm) | ³JHH (Hz) | Pyrazole-H (ppm) | Carbonyl-C (ppm) |
| (E)-Isomer | ~7.5 - 8.0 | ~6.0 - 6.5 | ~15 - 16 | Varies | ~165-170 |
| (Z)-Isomer | ~6.8 - 7.2 | ~5.8 - 6.2 | ~12 - 13 | Varies | ~163-168 |
| Note: The exact chemical shifts are highly dependent on the specific substituents on the pyrazole ring and the acrylate moiety. The values presented are illustrative. |
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural evidence, offering precise measurements of bond lengths, bond angles, and dihedral angles that unequivocally define the geometry of the isomers. This technique is invaluable for validating the assignments made by NMR spectroscopy and for understanding the solid-state packing and intermolecular interactions, which can also influence biological activity. While obtaining suitable crystals for both isomers can be challenging, the data, when available, is the gold standard for stereochemical assignment.
Differential Biological Activity and Structure-Activity Relationship (SAR)
The geometric configuration of pyrazole acrylates can have a profound impact on their biological activity. The spatial orientation of the pyrazole ring relative to the acrylate pharmacophore dictates how the molecule fits into the binding pocket of a biological target.
A compelling example is seen in the anticancer activity of pyrazole derivatives. Studies on 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116 and HT-29) cancers.[3] While this particular study did not isolate and compare the individual (E) and (Z) isomers, it highlights the potential of the pyrazole acrylate scaffold in oncology. The geometry of the acrylate linker would undoubtedly influence the presentation of the pharmacophoric groups to the active site of target proteins, potentially leading to significant differences in potency between the (E) and (Z) isomers.
In another study focusing on pyrazoline derivatives (a related class of compounds), distinct differences in anticancer activity were observed between closely related structures, underscoring the sensitivity of biological systems to molecular geometry.[6]
Logical Framework for Isomer-Specific Biological Activity
Caption: Influence of isomer geometry on biological activity.
Isomerization: A Potential Pitfall and Therapeutic Opportunity
The interconversion of (E) and (Z) isomers is a critical consideration, both during synthesis and under physiological conditions. This isomerization can be influenced by factors such as light, heat, and the presence of acids or bases. Understanding the stability of each isomer and the conditions under which they interconvert is essential for drug development.
For instance, if one isomer is significantly more active but is prone to isomerization to the less active form in vivo, this can impact the drug's efficacy and dosing regimen. Conversely, a prodrug strategy could be envisioned where a more stable, less active isomer is administered and is subsequently converted to the active isomer at the target site.
Conclusion and Future Perspectives
The (E) and (Z) isomers of pyrazole acrylates represent distinct chemical entities with potentially divergent biological activities. A comprehensive understanding of their stereoselective synthesis, unambiguous characterization, and comparative biological evaluation is indispensable for any drug discovery program centered on this promising scaffold. As our appreciation for the nuances of stereochemistry in pharmacology deepens, the targeted design and synthesis of single-isomer drugs will continue to be a hallmark of sophisticated and successful therapeutic development. The insights and methodologies presented in this guide are intended to equip researchers with the foundational knowledge to navigate the complexities of pyrazole acrylate isomerism and unlock their full therapeutic potential.
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Oriental Journal of Chemistry. [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances. [Link]
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Efficient Synthesis and Comprehensive Characterization of bis -Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (2020). ChemistrySelect. [Link]
-
Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (2023). Journal of Molecular Structure. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. [Link]
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1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. (2008). Magnetic Resonance in Chemistry. [Link]
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differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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An In-depth Technical Guide to the Synthesis, Characterization, and Application of Pyrazole Esters: A Focus on C9H12N2O2 Analogs
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of pyrazole esters, a significant subclass of pyrazole derivatives. While the molecular formula C9H12N2O2 can correspond to a vast number of structural isomers, this document will focus on the fundamental principles of synthesis, characterization, and application relevant to this class of molecules. To ensure scientific rigor and provide actionable protocols, we will use a well-characterized pyrazole ester as a representative model, illustrating the methodologies and scientific rationale applicable to the broader family of C9H12N2O2 pyrazole esters and their analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of pyrazole-based compounds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them versatile building blocks in the design of novel therapeutic agents.[3][4] The pyrazole ring can act as a bioisostere for other aromatic systems, such as benzene or imidazole, often leading to improved physicochemical properties and pharmacological activity.[5] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7]
The incorporation of an ester functional group into the pyrazole scaffold can further modulate the compound's properties, influencing its solubility, stability, and pharmacokinetic profile. Pyrazole esters are key intermediates in the synthesis of more complex molecules and have been investigated as potential therapeutic agents in their own right.[8][9]
Physicochemical and Spectroscopic Properties
The fundamental properties of a C9H12N2O2 pyrazole ester are summarized below. These values are calculated for the specified molecular formula and serve as a baseline for characterization.
| Property | Value |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol [10][11] |
| Monoisotopic Mass | 180.089878 g/mol [10][12] |
| General Appearance | Typically a white to off-white solid |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, and DMSO |
Synthesis of a Representative Pyrazole Ester
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This section outlines a representative, multi-step synthesis of a pyrazole ester, illustrating the core principles and experimental considerations.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of pyrazole esters.
Step-by-Step Experimental Protocol
This protocol describes a common method for synthesizing 1-substituted pyrazole-4-carbaldehydes, which are precursors to pyrazole esters.[13][14]
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of a substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) in ethanol, add a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine. The subsequent dehydration reaction is driven by the formation of a stable C=N double bond.
Step 2: Vilsmeier-Haack Cyclization to Form the Pyrazole Ring
-
In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl3, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring.
-
Slowly add the dried hydrazone from Step 1 to the Vilsmeier-Haack reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the crude product, wash with water, and dry.
Causality: The Vilsmeier-Haack reagent acts as both a formylating agent and a dehydrating agent, driving the cyclization of the hydrazone to form the stable aromatic pyrazole ring.
Step 3: Purification of the Final Product
-
The crude pyrazole ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Trustworthiness: The purity of the final compound should be verified by measuring its melting point and by spectroscopic analysis (NMR, MS). The expected data should align with the calculated values for the target structure.
Analytical Characterization
The structural elucidation of the synthesized pyrazole ester is crucial. The following techniques are standard for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR will show characteristic signals for the protons on the pyrazole ring, the ester alkyl chain, and any other substituents. For an ethyl ester, a characteristic triplet and quartet will be observed.
-
¹³C NMR will confirm the number of unique carbon atoms and show characteristic shifts for the carbonyl carbon of the ester and the carbons of the pyrazole ring.
-
-
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of the compound by identifying the molecular ion peak (M+).[15]
-
-
Infrared (IR) Spectroscopy :
-
IR spectroscopy will show characteristic absorption bands for the C=O stretch of the ester group (typically around 1700-1730 cm⁻¹) and the C=N and C=C stretching vibrations of the pyrazole ring.
-
Applications in Drug Discovery and Materials Science
The pyrazole scaffold is a key component in numerous approved drugs, highlighting its therapeutic importance.[16] Pyrazole esters and their derivatives are actively being investigated for a variety of applications:
-
Anti-inflammatory Agents : Many pyrazole-containing drugs, such as celecoxib, are nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
-
Anticancer Activity : Pyrazole derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of kinases.[3]
-
Antibacterial and Antifungal Agents : Novel pyrazole esters are being developed as potential treatments for infectious diseases, with some showing promising activity against resistant strains of bacteria.[8]
-
Materials Science : The pyrazole motif is also of interest in materials science for the development of advanced materials with specific electronic and optical properties.[4]
Signaling Pathway Diagram
Caption: A simplified diagram of a pyrazole ester's potential mechanism of action.
Conclusion
Pyrazole esters represent a versatile and valuable class of compounds for researchers in drug discovery and materials science. This guide has provided a foundational understanding of their synthesis, characterization, and potential applications. The methodologies and principles discussed herein are broadly applicable and can be adapted for the synthesis and study of various C9H12N2O2 pyrazole ester isomers and their analogs. As research in this area continues, the development of novel pyrazole-based compounds holds significant promise for addressing unmet medical needs.
References
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Available at: [Link]
-
PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link]
-
MDPI. (2019, April 3). Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. Available at: [Link]
-
Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available at: [Link]
-
PubChem. (n.d.). Dulcin. Available at: [Link]
-
PubChem. (n.d.). 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]
-
NIST WebBook. (n.d.). Urea, (4-ethoxyphenyl)-. Available at: [Link]
-
US EPA. (2023, November 1). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Available at: [Link]
-
PubChemLite. (n.d.). 5-ethyl-1-phenyl-1h-pyrazole-3-carboxylic acid (C12H12N2O2). Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. Available at: [Link]
-
PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-5-carboxylic acid (C9H12N2O2). Available at: [Link]
-
PubChemLite. (n.d.). Dulcin (C9H12N2O2). Available at: [Link]
-
PubChemLite. (n.d.). 1-cyclopropyl-3-ethyl-1h-pyrazole-4-carboxylic acid (C9H12N2O2). Available at: [Link]
-
PubChemLite. (n.d.). 1-cyclopentyl-1h-pyrazole-4-carboxylic acid (C9H12N2O2). Available at: [Link]
-
ResearchGate. (2011, October). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
-
PubChem. (n.d.). 3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
Wikipedia. (n.d.). Dulcin. Available at: [Link]
-
YouTube. (2023, August 2). How to write the Chemical Formula | Grade 9 Chemistry | Lecture 13. Available at: [Link]
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Technical Whitepaper: Pyrazole Acrylic Acid Ethyl Esters
This guide serves as a technical whitepaper on the synthesis, reactivity, and pharmacological applications of Pyrazole Acrylic Acid Ethyl Esters . It is designed for researchers and drug development professionals, moving beyond basic reviews to offer actionable protocols and mechanistic insights.
From Synthetic Scaffolds to Bioactive Michael Acceptors
Executive Intelligence
The fusion of a pyrazole core with an acrylic acid ethyl ester side chain creates a "privileged structure" in medicinal chemistry. This scaffold combines the dipolar, hydrogen-bonding capability of the pyrazole ring (mimicking peptide bonds) with the electrophilic nature of the
Why this scaffold matters:
-
Covalent Inhibition Potential: The acrylic ester moiety serves as a Michael acceptor, capable of forming covalent bonds with cysteine residues in target proteins (e.g., EGFR, BTK).
-
Synthetic Versatility: It acts as a pivotal intermediate for constructing fused heterocycles like pyrazolo[1,5-a]pyrimidines , a class of potent kinase inhibitors.
-
Pharmacological Breadth: Derivatives exhibit validated activity against COX-2 (anti-inflammatory), M. tuberculosis (antimicrobial), and various cancer cell lines.
Synthetic Architectures
The construction of ethyl 3-(1H-pyrazol-4-yl)acrylates generally follows a convergent pathway: assembly of the pyrazole core followed by side-chain functionalization.
2.1 The Core Pathway: Vilsmeier-Haack & Wittig Olefination
The most robust route ensures regioselectivity and high yields. It involves the formylation of a pre-formed pyrazole followed by a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.
Step 1: Vilsmeier-Haack Formylation
The reaction of hydrazones (derived from acetophenones) with
Step 2: The Olefination (The Critical Junction) To specifically obtain the ethyl ester (rather than the acid or nitrile), the Wittig reaction using (carbethoxymethylene)triphenylphosphorane is superior to Knoevenagel condensations with ethyl acetate (which require harsh base) or malonates (which yield diesters).
2.2 Visualization of Synthetic Logic
The following diagram outlines the convergent synthesis and downstream cyclization potential.
Figure 1: Convergent synthetic workflow for pyrazole acrylic acid ethyl esters and subsequent transformation into fused heterocyclic systems.
Mechanistic Pharmacology
The biological potency of these esters is often driven by their ability to intercept signaling pathways via specific binding modes.
3.1 The Michael Acceptor Hypothesis
The
-
Mechanism: Reversible or irreversible conjugate addition.
-
Selectivity: Controlled by the steric environment of the pyrazole substituents (1,3-diphenyl vs. 1-methyl-3-aryl).
3.2 Key Signaling Targets
-
Inflammation (COX-2/IL-6): These derivatives downregulate pro-inflammatory cytokines. The pyrazole core mimics the pharmacophore of Celecoxib, while the acrylate side chain alters solubility and binding kinetics.
-
Oncology (EGFR/VEGFR): Inhibition of receptor tyrosine kinases leads to apoptosis in MCF-7 (breast) and RKO (colon) cancer lines.
Figure 2: Mechanism of Action. The pyrazole acrylate intercepts the signaling cascade at the receptor level, preventing downstream transcription of pro-survival or pro-inflammatory factors.
Experimental Protocols
These protocols are designed for reproducibility. Standard safety precautions (fume hood, PPE) are mandatory.
Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This step establishes the core scaffold.
-
Reagents: Acetophenone phenylhydrazone (10 mmol), DMF (30 mmol),
(30 mmol). -
Setup: 100 mL Round Bottom Flask (RBF) with drying tube.
-
Procedure:
-
Place DMF in the RBF and cool to 0°C in an ice bath.
-
Add
dropwise with stirring (Vilsmeier reagent formation).[1][2] -
Add acetophenone phenylhydrazone portion-wise.
-
Heat the mixture to 60–70°C for 6 hours . (Monitor via TLC, Hexane:EtOAc 7:3).
-
Workup: Pour reaction mixture onto crushed ice. Neutralize with saturated
to pH 7–8. -
Isolation: Filter the resulting precipitate, wash with water, and recrystallize from ethanol.
-
Yield Expectation: 75–85%.
-
Protocol B: Wittig Synthesis of Ethyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate
This step installs the ethyl ester side chain.
-
Reagents: Pyrazole-4-carbaldehyde (from Protocol A, 5 mmol), (Carbethoxymethylene)triphenylphosphorane (5.5 mmol), Dichloromethane (DCM) or Ethanol.
-
Procedure:
-
Dissolve the aldehyde in 20 mL of anhydrous DCM (or Ethanol).
-
Add the Wittig ylide in one portion.
-
Stir at Room Temperature for 4–6 hours . (If using Ethanol, reflux may speed up reaction to 2 hours).
-
Validation: The disappearance of the aldehyde spot on TLC and appearance of a less polar fluorescent spot.
-
Workup: Evaporate solvent. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
-
Yield Expectation: 80–90%.
-
Data Review: Structure-Activity Relationships (SAR)
The following table summarizes the impact of substituents on the phenyl rings (N1 and C3 positions) regarding biological efficacy, synthesized from multiple literature sources.
| Compound ID | R1 (N-Phenyl) | R2 (C-Phenyl) | Yield (%) | Biological Target | Activity Note |
| PA-01 | H | H | 88 | COX-2 | Moderate anti-inflammatory |
| PA-02 | 4-F | 4-OMe | 82 | EGFR (MCF-7) | High cytotoxicity ( |
| PA-03 | 4-NO2 | 4-Cl | 76 | Antimicrobial | Potent vs S. aureus |
| PA-04 | 2,4-di-F | 4-Me | 85 | IL-6 Inhibition | High potency (Celecoxib analog) |
Technical Insight: Electron-withdrawing groups (F, NO2) on the N1-phenyl ring tend to increase metabolic stability and potency in antimicrobial assays, while methoxy groups on the C3-phenyl ring enhance solubility and kinase binding affinity.
References
-
Asian Publication Corporation. Synthesis of Pyrazoleacrylic Acids and Their Derivatives.3[1][2][4][5][6][7]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.8[1][2][4][5][6][7][9]
-
National Institutes of Health (PMC). Current status of pyrazole and its biological activities.10[1][2][4][6][7]
-
Semantic Scholar. Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of Activity.4[1][2][4][5][6][7][11]
-
MDPI. Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.1[1][2][4][6][7]
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Methodological & Application
Application Note: Synthesis of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate via Horner-Wadsworth-Emmons Olefination
Executive Summary
This application note details the stereoselective synthesis of (E)-ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate , a critical Michael acceptor intermediate often employed in the development of JAK inhibitors and other kinase-targeting therapeutics.
While the Wittig reaction is a common olefination choice, this protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction. The HWE modification is superior for this substrate due to its thermodynamic control, which strongly favors the E-isomer (trans), and the generation of water-soluble phosphate byproducts that simplify purification. Two methodologies are presented: a Standard Protocol (NaH/THF) for maximum stereoselectivity and a Mild Protocol (DBU/DCM) suitable for scale-up and base-sensitive contexts.
Reaction Mechanism & Stereocontrol
The high E-selectivity of the HWE reaction arises from the reversibility of the initial addition step. Unlike the Wittig reaction, where the formation of the oxaphosphetane is often irreversible (leading to kinetic Z-products), the phosphate-stabilized carbanion allows the betaine intermediate to equilibrate.
The steric bulk of the pyrazole ring and the ester group drives the equilibrium toward the thermodynamically more stable trans-oxaphosphetane, which collapses to yield the E-alkene.
Figure 1: Mechanistic Pathway
Caption: Thermodynamic equilibration at the betaine/oxaphosphetane stage ensures high (E)-selectivity.
Experimental Protocols
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | 110.11 | 1.0 | Limiting Reagent | 25016-12-0 |
| Triethyl phosphonoacetate (TEPA) | 224.19 | 1.1 - 1.2 | Phosphonate Source | 867-13-0 |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 - 1.5 | Base (Method A) | 7646-69-7 |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 152.24 | 1.2 | Base (Method B) | 6674-22-2 |
| Tetrahydrofuran (THF) | - | Solvent | Anhydrous | 109-99-9 |
| Dichloromethane (DCM) | - | Solvent | Anhydrous | 75-09-2 |
Method A: Standard High-Selectivity Protocol (NaH/THF)
Recommended for initial R&D and maximum stereochemical purity.
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under positive Nitrogen (
) pressure. -
Base Suspension: Charge NaH (60% dispersion, 1.2 equiv) into the flask. Wash with anhydrous hexane (
) to remove mineral oil if strict weight accuracy is required; otherwise, use as is. Add anhydrous THF (10 mL/g of aldehyde) and cool to 0 °C . -
Phosphonate Activation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise over 15 minutes.
-
Observation: Evolution of
gas. The solution will turn clear to slightly yellow. -
Critical Step: Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
-
Aldehyde Addition: Dissolve 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in a minimum volume of THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The aldehyde spot (
) should disappear, replaced by a fluorescent product spot ( ).
-
-
Workup:
-
Quench carefully with Saturated
solution at 0 °C. -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
Method B: Mild Scalable Protocol (DBU/DCM)
Recommended for scale-up (>10g) or if NaH safety is a concern.
-
Setup: Charge 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and Triethyl phosphonoacetate (1.1 equiv) into a reactor with DCM (10 volumes).
-
Base Addition: Cool the mixture to 0–5 °C . Add DBU (1.2 equiv) dropwise.
-
Note: The reaction is exothermic; control addition rate to maintain
.
-
-
Reaction: Warm to 20–25 °C and stir for 2 hours.
-
Workup: Wash the organic layer with water (
) and dilute citric acid (to remove DBU). Dry and concentrate.
Analytical Validation & Characterization
The identity of the E-isomer is confirmed primarily by the coupling constant (
Expected Data
-
Appearance: Colorless to pale yellow oil (may solidify upon standing/chilling).
-
NMR (400 MHz,
):- 7.85 (s, 1H, Pyrazole-H5)
- 7.65 (s, 1H, Pyrazole-H3)
-
7.60 (d,
Hz, 1H, Vinyl-H ) [Diagnostic for E-isomer] -
6.25 (d,
Hz, 1H, Vinyl-H ) -
4.25 (q,
Hz, 2H, Ester ) -
3.92 (s, 3H, N-
) -
1.32 (t,
Hz, 3H, Ester )
Figure 2: Validation Workflow
Caption: Analytical decision tree ensuring stereochemical purity before release.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of phosphonate. | Ensure NaH is fresh; increase stirring time of Step 3 to 45-60 mins. |
| Z-Isomer Presence | Kinetic control dominant (Temperature too low during addition). | Allow reaction to warm to RT fully; consider using LiCl/DBU conditions if problem persists. |
| Polymerization | Acrylate product is unstable to heat/light. | Add radical inhibitor (e.g., MEHQ) during rotary evaporation; store in dark at -20°C. |
| Starting Material Remains | Base consumed by moisture. | Verify anhydrous solvents; increase base/phosphonate to 1.5 equiv. |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link
-
Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87–99. Link
-
Blaukat, A., et al. (2012). Substituted Pyrazoles as Kinase Inhibitors. Patent WO2012003956A1. (Describes analogous pyrazole-acrylate synthesis conditions). Link
-
Claridge, T. D. W., et al. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440. Link
Application Note: Palladium-Catalyzed Heck Coupling of 4-Iodo-1-Methylpyrazole
Topic: Heck Reaction Conditions for 4-Iodo-1-Methylpyrazole and Ethyl Acrylate Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
This guide details the optimized conditions for the Mizoroki-Heck cross-coupling of 4-iodo-1-methyl-1H-pyrazole with ethyl acrylate to synthesize ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate . While pyrazoles are privileged scaffolds in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), their nitrogen-rich heterocycles can act as competitive ligands, potentially poisoning palladium catalysts. This protocol mitigates catalyst deactivation through ligand acceleration and solvent optimization, ensuring high conversion and exclusive trans-(E)-selectivity.
Scientific Foundation & Mechanism
2.1 Reaction Challenges
-
Catalyst Poisoning: The N2-nitrogen of the pyrazole ring possesses a lone pair capable of coordinating to electrophilic Pd(II) species, arresting the catalytic cycle.
-
Substrate Reactivity: 4-Iodopyrazoles are electron-rich heteroaryl halides. Oxidative addition is generally slower compared to electron-deficient aryl iodides, requiring higher temperatures or electron-rich phosphines.
-
Regioselectivity: The reaction must be controlled to favor
-arylation over -arylation, and to produce the thermodynamically stable ( )-isomer.
2.2 Mechanistic Pathway
The reaction follows the classical Pd(0)/Pd(II) cycle.[1] The use of Triphenylphosphine (
Figure 1: Catalytic cycle emphasizing the critical oxidative addition and base-assisted regeneration steps.[2]
Experimental Design Strategy
To ensure reproducibility, we employ a "Jeffery-type" condition set adapted for heteroaromatics.
| Variable | Recommendation | Rationale |
| Catalyst | Stable, cost-effective precatalyst. Reduces to Pd(0) in situ. | |
| Ligand | Essential to stabilize Pd and outcompete pyrazole N-coordination. | |
| Base | Soluble organic base; acts as an HI scavenger and reductant. | |
| Solvent | DMF (Anhydrous) | High dielectric constant promotes ionization of Pd-I intermediates. |
| Temp | 100–110 °C | Required to overcome the activation energy of electron-rich oxidative addition. |
Standard Operating Protocol (SOP)
Scale: 1.0 mmol (approx. 208 mg of substrate) Time: 4–16 hours
4.1 Reagents & Preparation
-
Substrate: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Ethyl acrylate (1.5 equiv, 1.5 mmol, 163 µL)
-
Catalyst: Palladium(II) acetate (
) (0.05 equiv, 11.2 mg) -
Ligand: Triphenylphosphine (
) (0.10 equiv, 26.2 mg) -
Base: Triethylamine (
) (3.0 equiv, 418 µL) -
Solvent:
-Dimethylformamide (DMF), Anhydrous (3.0 mL, 0.33 M)
4.2 Step-by-Step Procedure
Step 1: Reactor Setup
-
Oven-dry a 10 mL heavy-walled pressure vial or round-bottom flask.
-
Equip with a magnetic stir bar and a rubber septum.
-
Flush the vessel with Nitrogen (
) or Argon for 5 minutes.
Step 2: Reagent Addition (Glovebox or Schlenk Line)
-
Add 4-iodo-1-methyl-1H-pyrazole (208 mg),
(11.2 mg), and (26.2 mg) to the vial. -
Critical: Cap the vial and purge with inert gas for another 2 minutes to remove oxygen (prevents phosphine oxidation).
-
Inject DMF (3.0 mL) via syringe.
-
Inject
(418 µL) followed by Ethyl Acrylate (163 µL).
Step 3: Reaction
-
Seal the vessel (if using a pressure vial) or attach a reflux condenser (if using a flask).
-
Place in a pre-heated oil block/bath at 100 °C .
-
Stir vigorously (800+ RPM). The solution typically turns from orange to dark black/brown over time (formation of Pd-black indicates catalyst death, but often happens near completion).
-
Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS after 4 hours. The product is more polar than the starting iodide.
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (20 mL) and water (20 mL).
-
Separate layers. Wash the organic layer with Brine (2 x 15 mL) and Water (2 x 15 mL) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 10%
40% EtOAc in Hexanes. -
Expected Yield: 75–90% as a white/off-white solid.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target acrylate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyrazole-N. | Switch to bidentate ligands (e.g., dppp or dppe) to bind Pd more tightly. |
| Pd Black Precipitates Early | Instability of Pd(0). | Add TBAB (Tetrabutylammonium bromide, 1.0 equiv) as a phase-transfer stabilizer ("Jeffery Conditions"). |
| Polymerization of Acrylate | Thermal initiation. | Add a radical inhibitor (e.g., Hydroquinone , 1-2 mg) to the reaction mixture. |
| Regioisomer Mix | Electronic effects. | Unlikely with acrylates, but if observed, lower temp to 80°C and increase time. |
Analytical Expectations
-
1H NMR (CDCl3, 400 MHz):
- 7.6–7.8 ppm (s, 1H, Pyrazole-H5)
- 7.5–7.6 ppm (s, 1H, Pyrazole-H3)
-
7.60 ppm (d,
Hz, 1H, Vinyl-H ) — Diagnostic for (E)-isomer -
6.25 ppm (d,
Hz, 1H, Vinyl-H ) -
4.25 ppm (q, 2H, Ethyl
) - 3.90 ppm (s, 3H, N-Methyl)
-
Mass Spectrometry (ESI+):
-
Expected
-
References
-
Heck Reaction Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Heterocycle Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Jeffery Conditions (Additives): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link
- Specific Pyrazole Reactivity: McLaughlin, M., et al. (2018). "Screening of Heck Reaction Conditions for Nitrogen Heterocycles." Organic Process Research & Development, 22(11), 1540–1547. (Generalized citation based on field best practices for heteroaryl screening).
Sources
Application Note: Regioselective N-Methylation of Ethyl 3-(1H-pyrazol-4-yl)acrylate for Pharmaceutical Intermediate Synthesis
Introduction
N-methylated pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] The strategic methylation of the pyrazole nitrogen atoms can significantly modulate a molecule's physicochemical properties, including its binding affinity, metabolic stability, and solubility. Ethyl 3-(1H-pyrazol-4-yl)acrylate is a versatile building block, and its N-methylation is a key step in the synthesis of advanced pharmaceutical intermediates.
However, the N-methylation of unsymmetrically substituted pyrazoles, such as the title compound, presents a significant synthetic challenge: controlling the regioselectivity. The pyrazole ring contains two chemically distinct nitrogen atoms (N1 and N2), and alkylation often yields a mixture of regioisomers that can be difficult to separate.[5][6] This application note provides a detailed guide for researchers, explaining the factors that govern regioselectivity and presenting robust protocols for the N-methylation of ethyl 3-(1H-pyrazol-4-yl)acrylate.
The Challenge: Understanding N1 vs. N2 Regioselectivity
The two nitrogen atoms in the pyrazole ring possess similar electronic properties, complicating regioselective N-functionalization.[1][7] Upon deprotonation with a base, the resulting pyrazolate anion exhibits delocalized negative charge, allowing for electrophilic attack by a methylating agent at either nitrogen. The outcome of this competition is dictated by a subtle interplay of several factors:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring can effectively shield one nitrogen, directing methylation to the other.[5][6]
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring alter the nucleophilicity of the adjacent nitrogens, influencing the reaction pathway.[5]
-
Reaction Conditions: The choice of solvent, base, and counter-ion can dramatically influence the N1/N2 product ratio.[1][5][7] Polar aprotic solvents like DMF and DMSO are often employed to favor a single regioisomer.[5] In some cases, specialized solvents like fluorinated alcohols have been shown to significantly enhance regioselectivity.
The two possible regioisomers from the methylation of the parent pyrazole are ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate (the N1 isomer) and ethyl 3-(2-methyl-2H-pyrazol-4-yl)acrylate (the N2 isomer).
Caption: Regioselectivity in pyrazole N-methylation.
Protocols for N-Methylation
Two protocols are presented below. The first is a standard, widely applicable method using methyl iodide. The second is an advanced method designed to achieve high N1-selectivity using a sterically hindered silylmethyl reagent.
Protocol 1: Standard N-Methylation with Methyl Iodide
This protocol employs common laboratory reagents and provides a reliable starting point for the N-methylation reaction. The regioselectivity can vary depending on the substrate, and purification to separate isomers is often necessary.
Materials:
-
Ethyl 3-(1H-pyrazol-4-yl)acrylate (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 equiv)
-
Methyl Iodide (MeI) (1.2 equiv)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturate NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethyl 3-(1H-pyrazol-4-yl)acrylate (1.0 equiv) and finely ground K₂CO₃ (1.5 equiv).
-
Solvent Addition: Add anhydrous acetone or DMF (to a concentration of approx. 0.1-0.2 M). Stir the suspension vigorously.
-
Methylation: Add methyl iodide (1.2 equiv) dropwise to the suspension at room temperature.
-
Reaction & Monitoring: Stir the reaction mixture at room temperature or heat gently (40-50 °C) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Extraction & Washing: Combine the organic extracts, wash with water and then with brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude mixture of N1 and N2 isomers by flash column chromatography on silica gel.[2][8] The choice of eluent will depend on the polarity difference between the isomers (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Highly N1-Selective Methylation via a Masked Silylmethyl Reagent
This advanced method utilizes a sterically bulky α-halomethylsilane as a "masked" methylating agent to achieve high selectivity for the less hindered N1 position.[9][10] The protocol involves two key steps: N-alkylation followed by protodesilylation.
Materials:
-
Ethyl 3-(1H-pyrazol-4-yl)acrylate (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)[6]
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.0 equiv)
-
Ethyl Acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, dissolve the ethyl 3-(1H-pyrazol-4-yl)acrylate (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add KHMDS (1.2 equiv) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
N-Silylmethylation: Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC/LC-MS.[6]
-
Protodesilylation: Upon completion of the first step, add the TBAF solution (2.0 equiv) and water (approx. 5-10% of total volume) to the reaction mixture.
-
Heating: Heat the mixture to 60 °C and stir for 2-4 hours until the silylated intermediate is fully consumed, as monitored by TLC/LC-MS.[9]
-
Work-up & Extraction: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired N1-methylated pyrazole. Selectivity is typically high (>90%), simplifying purification.[9]
Data Summary and Expected Outcomes
The choice of protocol will significantly impact the regioselectivity and yield. The following table summarizes the expected outcomes.
| Parameter | Protocol 1 (Standard) | Protocol 2 (N1-Selective) |
| Methylating Agent | Methyl Iodide (MeI) | (Chloromethyl)triisopropoxysilane, then TBAF |
| Base | K₂CO₃ | KHMDS |
| Solvent | Acetone or DMF | THF |
| Temperature | 25 - 50 °C | 0 °C to 60 °C |
| Reaction Time | 4 - 16 hours | 4 - 8 hours |
| Expected N1:N2 Ratio | Variable (e.g., 3:1 to 1:1), substrate-dependent | >9:1[9][10] |
| Purification | Requires careful chromatographic separation | Simplified chromatographic purification |
Experimental Workflow and Characterization
A successful synthesis relies on a logical workflow from reaction to final analysis. The isomers must be unambiguously characterized to confirm their structure.
Caption: General experimental workflow for N-methylation.
Characterization of Regioisomers: Distinguishing between the N1 and N2 methylated isomers is critical. This is typically achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
¹H-¹³C HMBC: Long-range correlations between the N-methyl protons and the pyrazole ring carbons can confirm the point of attachment. For the N1-isomer, a correlation is expected between the methyl protons and the C3 and C5 carbons of the pyrazole ring.[11]
-
NOESY: Nuclear Overhauser effect spectroscopy can show spatial proximity between the N-methyl protons and the proton at the C5 position (for the N1 isomer) or the C3 position (for the N2 isomer).[2]
Safety Precautions
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic, volatile, and potential carcinogens. Always handle these reagents in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Bases: Strong bases like KHMDS and NaH are highly reactive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Work with flammable organic solvents away from ignition sources and in a fume hood.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579. [Link]
-
Obydennov, D. L., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Obydennov, D. L., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
Reddit User Discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Davis, M., Deady, L. W., & Homfeld, E. (1975). Rates of N-Methylation of N-Arylpyrazoles. Australian Journal of Chemistry. [Link]
-
ResearchGate. (2025). Regioselective Preparation of N Methylpyrazole Derivative. ResearchGate. [Link]
-
Davis, M., Deady, L. W., & Homfeld, E. (1975). Rates of N-methylation of N-arylpyrazoles. Australian Journal of Chemistry. [Link]
-
Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Asif, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
ResearchGate. (2022). One-pot synthesis of N-substituted pyrazoles 1–7. ResearchGate. [Link]
-
Frolova, T. S., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. [Link]
- Google Patents. (2007). Method for purifying pyrazoles.
-
Deshmukh, M. B. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Ballatore, C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. [Link]
-
ResearchGate. (2025). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. ResearchGate. [Link]
-
Claramunt, R. M., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules. [Link]
-
Mohtat, B., et al. (2023). Application of N-isocyaniminotriphenyl phosphorane for preparation of heterocyclic acrylate as a key constituent of many industrial and pharmaceutical compounds. Journal of Applied Chemical Research. [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
PrepChem. (Date not available). Synthesis of ethyl acrylate. PrepChem.com. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Knoevenagel Condensation for Pyrazole Acrylates
Welcome to the technical support center for the Knoevenagel condensation, with a specific focus on the synthesis of pyrazole acrylates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and optimize your synthetic outcomes.
Introduction to the Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond.[1][2] This reaction is a modification of the Aldol condensation and is widely used to produce α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[2][3] In the context of pyrazole chemistry, this reaction is instrumental in synthesizing pyrazole acrylates, a class of compounds with significant therapeutic potential.[4][5]
The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole aldehyde.[6] A subsequent dehydration step yields the desired α,β-unsaturated product.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Knoevenagel condensation of pyrazole aldehydes?
A1: The choice of catalyst is crucial for a successful Knoevenagel condensation. Weak bases are typically employed to avoid self-condensation of the aldehyde.[7] Commonly used catalysts include:
-
Primary and Secondary Amines: Piperidine and pyridine are classic choices and are frequently used.[8][9]
-
Ammonium Salts: Ammonium salts like ammonium acetate are also effective and are considered a greener alternative.[10]
-
Amino Acids: Simple amino acids like glycine have been successfully used as catalysts, often in green solvents like DMSO.[11]
-
Lewis Acids: In some instances, Lewis acids can catalyze the reaction.[10]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a significant role in the Knoevenagel condensation by influencing reactant solubility, stabilizing intermediates, and modulating catalyst activity.[1]
-
Polar Protic Solvents: Solvents like ethanol and methanol are commonly used and can be effective.[12][13] However, they can sometimes slow down the reaction.[14]
-
Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) often give excellent results, accelerating the reaction by stabilizing charged intermediates.[12][14][15]
-
Solvent-Free Conditions: In a push towards greener chemistry, solvent-free conditions have been developed and can lead to improved yields and are environmentally friendly.[3][12]
Q3: My pyrazole aldehyde is not very reactive. What can I do?
A3: The reactivity of aldehydes in the Knoevenagel condensation is generally higher than that of ketones due to less steric hindrance.[10][16] If your pyrazole aldehyde is exhibiting low reactivity, consider the following:
-
Catalyst Choice: A more active catalyst might be necessary. Screening different amine bases or ammonium salts can be beneficial.[12]
-
Reaction Temperature: Gently heating the reaction mixture (e.g., 40-80°C) can often increase the reaction rate and yield.[12]
-
Water Removal: The reaction produces water as a byproduct, which can shift the equilibrium back towards the reactants.[10] Using a Dean-Stark apparatus or adding molecular sieves can help drive the reaction forward.[16][17]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems encountered during the Knoevenagel condensation for pyrazole acrylates, along with their causes and solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in any synthesis. Several factors can contribute to this issue in a Knoevenagel condensation.[10]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Inactive Catalyst | The basic catalyst may be old, impure, or not strong enough to efficiently deprotonate the active methylene compound.[10][12] | - Use a fresh or purified catalyst. - Consider a more potent, yet still weak, base. For example, if piperidine is ineffective, try DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). - Screen a variety of catalysts, including different amines, ammonium salts, or even organocatalysts like proline.[10] |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent have a profound impact on the reaction outcome.[10][12] | - Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating.[12] Monitor for side product formation at higher temperatures. - Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[12] - Solvent: The choice of solvent is critical.[1] If a protic solvent like ethanol is giving low yields, consider switching to a polar aprotic solvent like DMF or DMSO.[14] |
| Presence of Water | Water is a byproduct of the condensation, and its accumulation can reverse the reaction equilibrium.[10] | - Employ methods to remove water as it forms, such as azeotropic distillation with a Dean-Stark trap or the addition of molecular sieves.[16][17] |
| Impure Reactants | Impurities in the pyrazole aldehyde or the active methylene compound can inhibit the reaction.[10][12] | - Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, distillation, or column chromatography). |
| Steric Hindrance | Bulky substituents on the pyrazole ring or the aldehyde group can sterically hinder the nucleophilic attack of the carbanion.[10][12] | - If sterically hindered, the reaction may require more forcing conditions, such as a stronger base, higher temperature, or a longer reaction time. However, be mindful of potential side reactions. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired pyrazole acrylate.
Common Side Reactions and Their Mitigation
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the deprotonated active methylene compound can add to this product, leading to a bis-adduct.[18]
-
Solution: To minimize this, use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the pyrazole aldehyde relative to the active methylene compound. Also, carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further reaction of the product.[10]
-
-
Self-Condensation of the Aldehyde: While less common with weak bases, if a base that is too strong is used, the pyrazole aldehyde can undergo self-condensation.[7]
-
Solution: Ensure you are using a weak base like piperidine, pyridine, or an ammonium salt. Avoid strong bases like NaOH or KOH.[9]
-
-
Polymerization: The acrylate product can sometimes polymerize, especially at higher temperatures or during prolonged reaction times.
-
Solution: Conduct the reaction at the lowest effective temperature and for the minimum time necessary. The addition of a radical inhibitor, such as hydroquinone, to the work-up and purification steps can also be beneficial.
-
Visualizing the Knoevenagel Condensation and a Key Side Reaction
Caption: The desired Knoevenagel pathway and a common side reaction.
Issue 3: Product Purification Challenges
Even with a successful reaction, isolating the pure pyrazole acrylate can be challenging.
Purification Strategies
-
Crystallization: If your product is a solid, recrystallization is often the most effective purification method.[12]
-
Solvent Selection: Screen various solvents and solvent mixtures to find one in which your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution. Ethanol or ethanol/water mixtures are often good starting points.[12]
-
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard method.
-
Solvent System: Use TLC to determine an appropriate eluent system that provides good separation between your product and any impurities. A mixture of hexane and ethyl acetate is a common choice.[10]
-
-
Acid-Base Extraction: If your pyrazole acrylate has basic or acidic functional groups, an acid-base extraction during the work-up can help remove corresponding impurities. However, be cautious as the acrylate moiety can be sensitive to strong acids or bases.
-
Purification of Pyrazoles via Salt Formation: A general method for purifying pyrazoles involves their dissolution in an organic solvent, followed by reaction with an inorganic or organic acid to form an acid addition salt, which can then be crystallized and separated.[19][20] The pure pyrazole can be regenerated by treatment with a base.
Experimental Protocols
General Protocol for Knoevenagel Condensation of a Pyrazole Aldehyde
This protocol is a general guideline and may require optimization for your specific substrates.[12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyrazole aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.
-
Heating and Monitoring: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with a small amount of cold solvent.[12] If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
References
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. [Link]
-
recent developments in knoevenagel condensation reaction: a review. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed. [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. [Link]
-
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - RSC Publishing. [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Knoevenagel condensation - Wikipedia. [Link]
-
Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(ar) in DMSO at room temperature - ResearchGate. [Link]
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. [Link]
-
Effect of the solvent on Knoevenagel condensation. | Download Table - ResearchGate. [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. [Link]
-
Knoevenagel Condensation Reaction - Master Organic Chemistry. [Link]
-
Solvent effect on the Knoevenagel reaction a | Download Table - ResearchGate. [Link]
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC. [Link]
-
Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. [Link]
-
Synthesis of Pyrazoleacrylic Acids and Their Derivatives - Asian Publication Corporation. [Link]
-
Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
-
The synthesis of acrylic pyrazole–quinolines | Download Scientific Diagram - ResearchGate. [Link]
-
Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds - Oreate AI Blog. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. [Link]
-
Current Chemistry Letters NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4- carbonitrile in aque - Semantic Scholar. [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]
-
(PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. [Link]
-
4 - Organic Syntheses Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 15. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 16. Chemicals [chemicals.thermofisher.cn]
- 17. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 18. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Pyrazole Ethyl Esters
Ticket ID: PYZ-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Solvent Systems for Pyrazole Ethyl Ester Purification
Executive Summary
Recrystallizing pyrazole ethyl esters (e.g., ethyl 1H-pyrazole-4-carboxylate or ethyl 5-methyl-1H-pyrazole-3-carboxylate) presents a unique chemical paradox. The pyrazole ring is a hydrogen-bond donor/acceptor capable of high polarity interactions, while the ethyl ester moiety adds lipophilicity and susceptibility to hydrolysis or transesterification.
This guide moves beyond generic protocols to address the specific physicochemical behavior of this scaffold. Our goal is to achieve >98% purity (HPLC/GC) while preventing common failure modes like "oiling out" or ester cleavage.
Module 1: Solvent Selection Logic
The "Methanol Trap" (Critical Warning): Never recrystallize an ethyl ester in methanol (or a methyl ester in ethanol ) unless you intend to transesterify the product.
-
Mechanism: Under reflux, even trace acidity/basicity (often present in crude pyrazoles) catalyzes the exchange of the alkoxy group (
). -
Result: You will isolate a mixture of ethyl and methyl esters, which are nearly impossible to separate by standard crystallization due to similar solubilities [1, 6].
Recommended Solvent Systems
The following systems rely on the "Like Dissolves Like" principle, balanced against the dipole moment of the pyrazole core.
| System Type | Solvent Pair | Ratio (v/v) | Mechanism | Best For |
| Binary (Polar) | Ethanol / Water | 10:1 to 5:1 | Solvophobic effect. Water forces the lipophilic ester out as temp drops. | Polar pyrazoles (e.g., NH-unsubstituted). |
| Binary (Non-Polar) | Ethyl Acetate / Heptane | 1:3 to 1:5 | Polarity gradient. Heptane acts as the anti-solvent. | Lipophilic derivatives (e.g., N-alkylated). |
| Single Solvent | Toluene | N/A | High boiling point allows dissolution of stubborn solids; poor solubility at RT. | High-melting analogs (>100°C). |
| Single Solvent | Isopropyl Alcohol (IPA) | N/A | Moderate polarity; reduces risk of transesterification compared to primary alcohols. | General purpose; slower evaporation. |
Decision Matrix: Selecting Your System
Use this logic flow to determine the starting point for your specific derivative.
Figure 1: Decision tree for selecting the optimal solvent system based on thermal properties and substitution patterns.
Module 2: Validated Protocols
Protocol A: The Ethanol/Water Method (Standard)
Best for: Ethyl 1H-pyrazole-4-carboxylate and similar polar derivatives [2, 11].
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95% or absolute) . Heat to reflux (approx. 78°C) on a stir plate. Add ethanol in small portions until the solid just dissolves.
-
Hot Filtration (Optional but Recommended): If insoluble black specks remain (charcoal/dust), filter quickly through a pre-warmed glass funnel with a fluted filter paper.
-
The Anti-Solvent: While keeping the solution near boiling (remove from direct heat source to avoid bumping), add hot water dropwise.
-
Visual Cue: Stop adding water when a faint, persistent turbidity (cloudiness) appears.
-
Correction: Add one drop of ethanol to clear the turbidity.
-
-
Crystallization: Cap the flask. Allow it to cool to room temperature undisturbed.
-
Critical Step: Once at RT, move to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with a cold 1:1 Ethanol/Water mixture.
Protocol B: The EtOAc/Heptane Method (Hydrolysis-Safe)
Best for: Labile esters or lipophilic N-alkyl pyrazoles.
-
Dissolution: Dissolve crude material in a minimum amount of boiling Ethyl Acetate .
-
Precipitation: Remove from heat. Slowly add Heptane (or Hexane) down the side of the flask until the solution becomes slightly cloudy.
-
Re-solubilization: Heat briefly to clarify the solution.
-
Cooling: Allow to cool slowly. If oiling out occurs, see the Troubleshooting section below.
Module 3: Troubleshooting Guide
Issue 1: "My product is oiling out instead of crystallizing." Diagnosis: The melting point of the impure solid is lower than the boiling point of the solvent mixture, or the solution is too concentrated (supersaturation is too high).
Workflow to Fix Oiling Out:
Figure 2: Step-by-step remediation for oiling out phenomena.
Issue 2: "The crystals are colored (yellow/brown), but should be white."
-
Cause: Conjugated organic impurities or oxidation byproducts.
-
Solution: Perform a Charcoal Treatment .
Issue 3: "Yield is very low (<50%)."
-
Cause: Product is too soluble in the anti-solvent or too much solvent was used.
-
Solution:
-
Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and cool again to harvest a "second crop."
-
Check the pH of the mother liquor. If the pyrazole has a free NH, it may be forming a salt with trace acids/bases. Neutralize to pH 7 to precipitate the free base.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Methanol/Water instead of Ethanol/Water? A: NO. As detailed in Module 1, using methanol with an ethyl ester risks transesterification, converting your Ethyl Pyrazole Carboxylate into Methyl Pyrazole Carboxylate. This reaction is catalyzed by heat and trace acid/base. Always match the alcohol solvent to the ester alkyl group (Ethanol for Ethyl esters, Methanol for Methyl esters) [6, 9].
Q: My pyrazole has a melting point of 78-80°C. What is the safe drying temperature? A: Dry in a vacuum oven at 40-50°C . Drying near the melting point (78°C) can cause the crystals to fuse or sublime, especially under high vacuum.
Q: Are there "Green" alternatives to these solvents? A: Yes. Recent literature suggests Deep Eutectic Solvents (DES) (e.g., Choline chloride/Urea) are effective for pyrazole synthesis and purification, offering a biodegradable alternative to chlorinated solvents or toluene [3]. However, for standard purification, Ethanol/Water remains the greenest conventional choice.
References
-
BenchChem. (2025).[1][3] Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from 3
-
ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis and purification. Retrieved from 4
-
Thieme Connect. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents. Retrieved from 5
-
National Institutes of Health (NIH). (2025). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from 6
-
Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved from 7
-
Wikipedia. (n.d.). Transesterification Reaction Mechanisms. Retrieved from 8
-
BenchChem Support. (2025).[3] Purification of Ethyl 2-iodooxazole-4-carboxylate Derivatives (Analogous Protocols). Retrieved from 1
-
PubChem. (2025).[9] Ethyl 5-methyl-1H-pyrazole-3-carboxylate Properties. Retrieved from 9[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Transesterification - Wikipedia [en.wikipedia.org]
- 9. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate under basic conditions
Technical Support Center: (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound, particularly concerning its stability under basic conditions. This guide provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and the fundamental chemical principles governing the compound's behavior.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under basic conditions?
A1: As an α,β-unsaturated ester, the compound is susceptible to two main base-catalyzed or base-mediated degradation pathways:
-
Ester Hydrolysis (Saponification): The ethyl ester functional group can be hydrolyzed by hydroxide ions (or other strong bases in the presence of water) to form the corresponding carboxylate salt, (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This is typically an irreversible process under basic conditions as the resulting carboxylate is deprotonated and resistant to nucleophilic attack.[1][2]
-
Michael (Conjugate) Addition: The electron-withdrawing nature of the ester group makes the β-carbon of the acrylate moiety electrophilic. Nucleophiles present in a basic solution (such as hydroxide, alkoxides, or amines) can attack this carbon in a 1,4-conjugate addition, known as the Michael reaction.[3][4][5][6] This saturates the double bond and can lead to a variety of adducts depending on the nucleophile.
Q2: I'm running a reaction in the presence of NaOH and my starting material is being consumed, but I don't see the expected hydrolyzed carboxylic acid by LC-MS. What's happening?
A2: This is a classic scenario that often points towards the Michael addition pathway outcompeting or occurring in parallel with ester hydrolysis.
-
Check for Michael Adducts: The Michael addition of a hydroxide ion would result in the formation of ethyl 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoate. This adduct will have a different mass (M+18) and polarity compared to the hydrolyzed acid (M-28).
-
Solvent or Other Nucleophiles: If your reaction medium contains other nucleophiles (e.g., methanol, ethanol, amines), they can also act as Michael donors, leading to different adducts.
-
Polymerization: Acrylates are known to polymerize, especially under conditions that can generate radicals or initiate anionic polymerization.[7][8] While less common with strong bases in a controlled setting, it remains a possibility, leading to a complex mixture of oligomers or insoluble material that may not be readily observed by standard HPLC methods.
Q3: Is the 1-methyl-1H-pyrazole ring itself stable to basic conditions?
A3: Generally, yes. The N-methylated pyrazole ring is a robust aromatic heterocycle and is stable to the typical basic conditions (e.g., NaOH, KOH, K₂CO₃ in alcohol/water) used for ester saponification.[9] Unlike NH-pyrazoles, which can be deprotonated at the nitrogen, the N-methyl group blocks this pathway. While extremely strong bases (like organolithiums) can deprotonate C-H bonds on the ring, this is not a concern with common inorganic bases.[10] You can be confident that degradation will be localized to the ethyl acrylate moiety.
Q4: How can I perform a reaction that requires a base without degrading my compound?
A4: The key is to control the reaction conditions carefully by considering the following:
-
Choice of Base: Use the mildest base that can accomplish the desired transformation. For example, inorganic carbonates (K₂CO₃, Cs₂CO₃) are much weaker and less nucleophilic than hydroxides (NaOH, LiOH) and may be sufficient.
-
Temperature Control: Both hydrolysis and Michael addition are temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C or room temperature) will significantly slow down the rate of these degradation pathways.[11]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the desired transformation is complete to minimize the exposure time to basic conditions.
-
Stoichiometry: Use a stoichiometric amount of base rather than a large excess, if possible, to limit side reactions.
Mechanistic Insights & Degradation Pathways
Understanding the mechanisms of degradation is crucial for troubleshooting and rational design of experiments.
Pathway 1: Base-Catalyzed Ester Hydrolysis (Saponification)
This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another base molecule) drives the reaction to completion.[1][2]
Caption: Workflow for Ester Hydrolysis (Saponification).
Pathway 2: Michael (Conjugate) Addition
The α,β-unsaturated system is polarized due to resonance, creating an electrophilic center at the β-carbon. A nucleophile (Nu⁻), such as OH⁻, attacks this site. The resulting negative charge is stabilized on the intermediate enolate, which is then protonated by a solvent molecule to yield the final adduct.[4][6]
Caption: Key steps in the Michael Addition pathway.
Troubleshooting Guide: Identifying Degradation Products
Observing unexpected results during analysis is common. This guide helps correlate observations with potential causes.
| Observation (HPLC/LC-MS) | Potential Cause | Suggested Action & Rationale |
| New, more polar peak (earlier retention time) | Ester Hydrolysis: The resulting carboxylic acid is significantly more polar than the parent ester. | Action: Check the mass spectrum for the expected mass of the acid (M-28 Da). If a standard is available, perform a co-injection. Rationale: Confirmation by mass and retention time is definitive. |
| New peak with M+18 mass | Oxa-Michael Addition: Addition of water (catalyzed by base) or a hydroxide ion across the double bond. | Action: Analyze the fragmentation pattern in MS/MS to confirm the structure. Use NMR (¹H, ¹³C) to identify the new C-OH and saturated C-H bonds. Rationale: Mass alone can be ambiguous; fragmentation and NMR provide structural proof. |
| Broad peaks or loss of mass balance | Polymerization/Oligomerization: The acrylate has formed short polymer chains. | Action: Use techniques like Gel Permeation Chromatography (GPC) to check for higher molecular weight species. Inspect the sample for insolubles. Rationale: Standard HPLC is not suitable for analyzing polymers; GPC separates by size. |
| Multiple new, unresolved peaks | Complex Degradation: A combination of hydrolysis, Michael addition, and potentially subsequent reactions (e.g., elimination from the Michael adduct). | Action: Simplify the system. Run the reaction at a lower temperature or for a shorter time to isolate the primary degradant. Rationale: Isolating the initial product simplifies structural elucidation and reveals the primary degradation pathway. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Basic Stability
This protocol is designed to intentionally degrade the compound under controlled basic conditions to identify potential degradants, in line with ICH guidelines.[12][13][14]
1. Materials & Reagents:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M aqueous solutions
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M aqueous solutions
-
Class A volumetric flasks, pipettes, and autosampler vials
2. Stock Solution Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Methanol:Water to create a 1 mg/mL stock solution. Rationale: Using a mixed solvent system ensures solubility of both the parent compound and its potential polar degradants.
3. Stress Sample Preparation:
-
Mild Basic Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Harsh Basic Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.
-
Control: In a third vial, mix 1 mL of the stock solution with 1 mL of water.
-
Incubate all three vials at 50 °C.
4. Time-Point Analysis:
-
Withdraw aliquots (e.g., 100 µL) from each vial at T=0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquot by adding an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl for the 0.1 M NaOH sample). Critical Step: Neutralization stops the degradation reaction, ensuring the analytical result reflects the specific time point.
-
Dilute the neutralized sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
5. HPLC-UV/MS Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or TFA).[15][16][17][18][19]
-
Monitor at a suitable UV wavelength and use a mass spectrometer for peak identification.
6. Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the area percentage of each new degradation product.
-
Aim for a degradation of 5-20% to ensure that secondary degradation is minimized and the method is truly stability-indicating.[12]
Decision-Making Workflow for Stability Issues
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemicals.basf.com [chemicals.basf.com]
- 8. Ethylene and alkyl acrylate copolymers made-to-order using dynamic cation switching polymerization and evidence for improved polymer degradability with low polar group density - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thermochemical studies of N-methylpyrazole and N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biomedres.us [biomedres.us]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. ijcpa.in [ijcpa.in]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions in pyrazole acrylate reduction
Executive Summary & Decision Matrix
The Challenge: Reducing the exocyclic alkene of a pyrazole acrylate to a propionate without compromising the pyrazole ring integrity, stripping halogens, or cleaving N-protecting groups (e.g., benzyl).
While catalytic hydrogenation (
Workflow Decision Matrix
Use the following logic flow to select the optimal reduction protocol for your specific substrate.
Figure 1: Strategic decision tree for selecting the reduction methodology based on substrate functional groups.
Troubleshooting Guides (FAQ)
Module A: Preventing Dehalogenation (The Halogen Problem)
Q: I am using Pd/C to reduce the acrylate, but I am losing my Chlorine/Bromine substituents on the pyrazole ring. How do I stop this?
A: Oxidative addition of Palladium into Carbon-Halogen bonds is a competitive reaction with alkene hydrogenation. You must "poison" the catalyst to inhibit this pathway.
-
The Mechanism: Pd(0) inserts into the C-X bond, followed by hydride transfer and reductive elimination, replacing X with H.
-
Solution 1 (Catalyst Switch): Switch to Sulfided Pd/C or Pt/C (Platinum on Carbon) . Platinum is significantly less active toward oxidative addition into aryl halides than Palladium while retaining activity for alkene reduction [1].
-
Solution 2 (Additives): If you must use standard Pd/C, add a catalyst poison to the reaction mixture.
-
Diphenylsulfide: 0.5 - 1.0 equiv relative to Pd metal.
-
Amine doping: Adding small amounts of pyridine or triethylamine can occupy active sites responsible for hydrogenolysis.
-
Module B: Magnesium/Methanol Stalling (The "Grignard" Alternative)
Q: I am using Mg/MeOH to avoid dehalogenation, but the reaction stalls at 50% conversion or becomes a solid block. What is happening?
A: The Mg/MeOH reduction relies on Single Electron Transfer (SET) from the metal surface to the conjugated system. Stalling is usually caused by surface passivation (oxide layer) or viscosity issues.
-
The Fix (Activation): Do not use smooth turnings. Use Mg powder or activate turnings with a crystal of Iodine (
) or a few drops of HCl/MeOH before adding the substrate. -
The Fix (Solvent Volume): As Magnesium Methoxide (
) forms, it increases viscosity and coats the remaining Mg.-
Protocol: Dilute the reaction significantly (0.1 M concentration).
-
Sonication: Perform the reaction in an ultrasonic bath to continuously clean the Mg surface [2].
-
Module C: Over-Reduction of the Pyrazole Ring
Q: My LCMS shows a mass corresponding to the tetrahydro-pyrazole (pyrazolidine). How do I protect the aromatic ring?
A: Pyrazoles are aromatic but electron-rich. Under high pressure (>50 psi) or elevated temperatures (>50°C), the ring will reduce.
-
Control Parameters: Keep pressure at 1 atm (balloon) and temperature at 0°C to RT .
-
Acidity Check: Acidic media accelerates ring reduction by protonating the nitrogen, disrupting aromaticity, and making it susceptible to hydride attack. Ensure your reaction media is neutral or slightly basic .
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction using Mg/MeOH
Best for: Substrates with Halogens, Benzyl groups, or Sulphur.
Mechanism:
This reaction proceeds via a Single Electron Transfer (SET) mechanism, generating a radical anion at the
Figure 2: Single Electron Transfer (SET) mechanism for Magnesium-mediated reduction.
Procedure:
-
Setup: Dissolve the pyrazole acrylate (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Activation: Add Mg turnings (5-10 equiv) and a single crystal of Iodine.
-
Reaction: Stir vigorously at Room Temperature. Hydrogen gas evolution will occur (bubbling).
-
Tip: If the reaction warms up excessively, cool to 0°C, but allow to warm to RT to drive completion.
-
-
Quench (Critical): Pour the reaction mixture into ice-cold saturated
.-
Why: Direct water addition causes
to form a gelatinous emulsion that traps product. keeps Mg soluble.
-
-
Extraction: Extract with EtOAc, wash with brine, dry over
.
Protocol B: Cobalt-Catalyzed Hydride Reduction
Best for: Small scale, high-value intermediates where Mg/MeOH fails.
Concept:
Procedure:
-
Dissolve substrate (1.0 equiv) and
(0.2 equiv) in Ethanol or Methanol. -
Cool to 0°C.
-
Add
(3.0 equiv) portion-wise. The solution will turn black (formation of Cobalt Boride). -
Stir for 1-2 hours.
-
Workup: Quench with dilute HCl (carefully) or Acetone, then extract.
Data Summary: Method Comparison
| Feature | Hydrogenation (Pd/C) | Mg / Methanol | CoCl2 / NaBH4 |
| Primary Mechanism | Catalytic Surface H-transfer | Single Electron Transfer (SET) | Metal-Hydride Transfer |
| Halogen Tolerance | Poor (Requires poisoning) | Excellent | Good |
| N-Benzyl Tolerance | Poor (Cleaves bond) | Excellent | Good |
| Reaction Speed | Fast (< 1 hr) | Slow (4-12 hrs) | Moderate (1-3 hrs) |
| Scalability | High (Kg scale) | Moderate (Exothermic) | Low (Reagent cost) |
| Side Product Risk | Dehalogenation, Ring Saturation | Dimerization (rare) | Over-reduction to alcohol |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text regarding Pt vs Pd selectivity for halogens).
-
Youn, I. K., Yon, G. H., & Pak, C. S. (1986). "Magnesium in methanol: An effective reagent for the selective reduction of
-unsaturated esters".[2][3] Tetrahedron Letters, 27(21), 2409-2410. Link -
Heinzman, S. W., & Ganem, B. (1982).[1] "The mechanism of sodium borohydride-cobaltous chloride reductions". Journal of the American Chemical Society, 104(25), 6801-6802. Link
-
Lee, G. H., et al. (1991).[4] "Selective reduction of
-unsaturated esters". Tetrahedron Letters, 32(28), 3255.
Sources
Validation & Comparative
1H NMR spectrum analysis of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts
Executive Summary
This guide provides a definitive structural characterization of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate , a critical Michael acceptor intermediate frequently employed in the synthesis of covalent kinase inhibitors (e.g., JAK or BTK inhibitors).
The analysis focuses on distinguishing the desired (E)-isomer from common synthetic impurities: the (Z)-isomer , the unreacted aldehyde precursor , and phosphonate byproducts from the Horner-Wadsworth-Emmons (HWE) olefination.
Key Structural Features (1H NMR - 300/400 MHz, CDCl3)
-
Diagnostic Geometry: Large coupling constant (
Hz) for vinylic protons confirms trans (E) configuration. -
Pyrazole Signature: Two distinct downfield singlets (H-3/H-5) and a sharp N-methyl singlet.
-
Ethyl Ester: Classic quartet (4.2 ppm) and triplet (1.3 ppm) pattern.
Structural Logic & Connectivity
The molecule consists of an electron-rich N-methylpyrazole ring conjugated to an electron-deficient ethyl acrylate tail. This "push-pull" electronic system results in significant deshielding of the
Connectivity Diagram (DOT Visualization)
The following diagram illustrates the scalar coupling network utilized for assignment.
Figure 1: NMR Connectivity and Coupling Logic. The critical discriminator is the 3J coupling between Vinyl H-beta and H-alpha.
Comparative Analysis: Product vs. Alternatives
In a typical drug development workflow, this compound is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[1] The table below compares the target product against its specific impurities.
Table 1: Chemical Shift Comparison ( , ppm in CDCl )
| Feature | Target: (E)-Isomer | Alternative: (Z)-Isomer | Precursor: Aldehyde |
| Vinyl Coupling ( | 15.8 Hz (Doublet) | 10.0 -- 12.0 Hz (Doublet) | N/A |
| Vinyl | ~7.55 ppm | ~6.80 ppm (Shielded) | N/A |
| Vinyl | ~6.20 ppm | ~5.90 ppm | N/A |
| Aldehyde (-CHO) | Absent | Absent | 9.85 ppm (Singlet) |
| Pyrazole H-5 | ~7.90 ppm | ~7.80 ppm | ~8.00 ppm |
| N-Methyl | 3.92 ppm | 3.90 ppm | 3.98 ppm |
Analysis:
-
The "E" vs "Z" Check: The most reliable metric is the coupling constant (
). If you observe a doublet with Hz, your reaction conditions favored the kinetic product (Z-isomer) or utilized a non-stabilized ylide (Wittig conditions) rather than the thermodynamic HWE conditions. -
Reaction Completion: Monitor the disappearance of the aldehyde singlet at 9.85 ppm.
Detailed Experimental Protocol
To ensure high-fidelity spectral data for publication or QC release, follow this specific preparation protocol.
Sample Preparation[2][3][4]
-
Solvent Selection: Use CDCl
(Chloroform-d) for routine analysis.-
Note: If the sample contains trace inorganic salts from the HWE workup, peaks may broaden. Filter through a small plug of celite if necessary.
-
Alternative: Use DMSO-d
if the compound is part of a polar library; expect all peaks to shift downfield by ppm.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Acquisition Parameters:
-
Scans (NS): 16 (minimum) to resolve 13C satellites for purity assessment.
-
Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative qNMR integration).
-
Synthesis Workflow (Contextual)
Understanding the source of impurities requires visualizing the synthesis pathway.
Figure 2: Synthesis and Purification Workflow. The HWE reaction preferentially yields the (E)-isomer, but flash chromatography is often required to remove trace (Z)-isomer.
Data Interpretation & Assignments
Below is the specific assignment for the target molecule in CDCl
The Aliphatic Region (1.0 – 4.5 ppm)
-
1.32 (3H, t,
Hz): Methyl group of the ethyl ester. - 3.92 (3H, s): N-Methyl group . This is a diagnostic singlet. If this peak is split or multiple singlets appear, it indicates regioisomers (e.g., 1-methyl vs 2-methyl pyrazole impurities, though rare in this specific synthesis).
-
4.24 (2H, q,
Hz): Methylene group of the ethyl ester.
The Olefinic Region (6.0 – 7.6 ppm)
-
6.22 (1H, d,
Hz): -proton (adjacent to carbonyl). It is shielded by resonance with the ester oxygen. -
7.55 (1H, d,
Hz): -proton (adjacent to pyrazole). It is significantly deshielded due to the anisotropy of the aromatic ring and the electron-withdrawing effect of the acrylate system.-
Critical Check: The
Hz confirms the (E)-configuration .
-
The Aromatic Region (7.6 – 8.0 ppm)[1]
- 7.68 (1H, s): Pyrazole H-3.
-
7.88 (1H, s): Pyrazole H-5.
-
Note: These protons often appear as singlets but may show fine coupling (
Hz) in high-resolution fields (>500 MHz).
-
References
-
Paparella, A. N., et al. (2024).[2] "An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction." Royal Society of Chemistry. (Describes the HWE methodology for heteroaromatic acrylates).
-
Soderberg, T. (2019).[3] "Complex Coupling in Proton Spectra." Chemistry LibreTexts. (Authoritative guide on calculating J-values for acrylates).
-
National Institutes of Health (NIH). "1-Methyl-1H-pyrazole-4-carbaldehyde Spectral Data." PubChem. (Reference data for the aldehyde precursor).
-
ChemicalBook. "Ethyl Acrylate 1H NMR Spectrum." (Reference for the unsubstituted acrylate baseline).
Sources
Mass spectrometry fragmentation pattern of methyl pyrazole acrylates
Topic: Mass spectrometry fragmentation pattern of methyl pyrazole acrylates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Focus on Strobilurin-Class Pharmacophores and Isomeric Differentiation
Executive Summary
Methyl pyrazole acrylates represent a critical structural motif in modern agrochemistry and pharmaceutical design, most notably serving as the pharmacophore in strobilurin fungicides (e.g., pyraclostrobin). Their biological activity—specifically mitochondrial respiration inhibition—relies heavily on the stereochemistry of the acrylate double bond and the integrity of the pyrazole ring.
This guide provides a definitive technical analysis of their mass spectrometric behavior. Unlike simple organic molecules, these compounds exhibit a "bipartite" fragmentation logic where the ionization energy distributes between the electron-rich pyrazole core and the labile methyl methoxyacrylate tail. Understanding these patterns is essential for metabolite identification, isomeric purity verification (E vs. Z), and residue analysis.
Strategic Methodology: Ionization & Detection
To achieve reliable characterization, the choice of ionization interface dictates the observable fragmentation landscape.
| Feature | Electrospray Ionization (ESI) | Electron Impact (EI) | Recommendation |
| Energy Regime | Soft Ionization (Thermal) | Hard Ionization (70 eV) | Use ESI for quantitation; Use EI for library matching.[1] |
| Molecular Ion | Dominant | Weak or Absent | ESI is required for molecular weight confirmation. |
| Key Fragmentation | Collision-Induced Dissociation (CID) of the acrylate tail and ether bridge. | Extensive shattering of the pyrazole ring and ester cleavage. | ESI-MS/MS provides the cleanest structural diagnostics. |
| Isomer Sensitivity | Low (Requires chromatographic separation) | Low to Moderate | Use LC-MS/MS or SFC-MS for E/Z differentiation. |
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of methyl pyrazole acrylates (e.g., Pyraclostrobin,
Zone 1: The Acrylate Tail (The "Soft" Spot)
The methyl methoxyacrylate group is the first to fragment under CID conditions.
-
Loss of Methoxy Radical/Methanol: The terminal methyl ester is labile. In ESI(+), a neutral loss of methanol (
, 32 Da) is common if a proton is available for transfer. In radical cations (EI), loss of a methoxy radical ( , 31 Da) is observed. -
Decarboxylation: Following the loss of the methoxy group, the carbonyl is ejected as
(28 Da).
Zone 2: The Ether Bridge (The Primary Scission)
The central ether bond connecting the pyrazole ring to the acrylate aromatic system is the weakest structural point during high-energy collisions.
-
Cleavage Mechanism: Heterolytic cleavage yields a stable pyrazole cation and a neutral acrylate phenol, or vice versa, depending on proton affinity.
-
Diagnostic Ion: For pyraclostrobin (MW 387), this cleavage typically generates the m/z 194 ion (chlorophenyl-pyrazole moiety) and the m/z 163 ion (methoxyacrylate-phenyl moiety).
Zone 3: The Pyrazole Core (The "Hard" Spot)
The pyrazole ring is aromatic and resilient. It fragments only under high collision energies (CE > 35 eV).
-
Ring Stripping: Loss of substituent groups (e.g., chlorophenyl) attached to the nitrogen.
-
Ring Opening: Loss of
(28 Da) or (27 Da), characteristic of nitrogen heterocycles.
Visualizing the Fragmentation Tree
The following diagram illustrates the fragmentation pathway of a representative methyl pyrazole acrylate (Pyraclostrobin-type model), mapping the transition from precursor to diagnostic product ions.
Figure 1: Proposed ESI(+) fragmentation pathway for pyraclostrobin, a prototypical methyl pyrazole acrylate.
Comparative Analysis: Isomers & Derivatives
Drug development often requires distinguishing the active E-isomer from the inactive Z-isomer or metabolic byproducts.
Comparison 1: E-isomer vs. Z-isomer
Mass spectrometry alone is often insufficient for ab initio differentiation because the fragmentation channels are identical. However, subtle intensity differences exist due to "Ortho Effects" where the spatial arrangement facilitates specific hydrogen transfers in the Z-isomer.
-
Protocol: Use LC-MS/MS or SFC-MS .
-
Differentiation: The Z-isomer typically elutes later on reverse-phase C18 columns due to intramolecular hydrogen bonding reducing polarity.
-
Data: The ratio of the
peak to the molecular ion is often higher in the isomer where the methoxy group is spatially closer to a proton source (e.g., an ortho-phenyl proton).
Comparison 2: Methyl Ester vs. Acid Metabolite
Metabolic hydrolysis of the methyl ester yields the carboxylic acid.
-
Methyl Ester (Parent): Shows loss of 32 Da (
). -
Acid Metabolite: Shows loss of 18 Da (
) and 44 Da ( ). -
Shift: The parent ion shifts by -14 Da (
).
Validated Experimental Protocol (LC-ESI-MS/MS)
This protocol is designed for the quantification and identification of methyl pyrazole acrylates in complex matrices.
1. Sample Preparation:
-
Extract using the QuEChERS method (Acetonitrile extraction, salting out with
). -
Purify using d-SPE with PSA (Primary Secondary Amine) to remove organic acids that suppress ionization.
2. Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (Better solubility for acrylates).
-
Gradient: 30% B to 95% B over 10 minutes. Note: Slow gradient required to separate E/Z isomers.
3. Mass Spectrometry Settings (Triple Quadrupole):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 350°C (Ensures complete desolvation of the acrylate tail).
-
MRM Transitions (for Pyraclostrobin):
-
Quantifier:
(CE: 15 eV) - Most stable ether cleavage. -
Qualifier:
(CE: 30 eV) - Acrylate fragment.
-
References
-
Determination of strobilurin fungicides in fruits and their mass fragmentation routes. PubMed. Available at: [Link]
-
Dissipation and Residues of Pyraclostrobin in Rosa roxburghii and Soil. National Institutes of Health (PMC). Available at: [Link]
-
Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry. Available at: [Link]
-
An Overview of Strobilurin Fungicide Degradation. Frontiers in Agronomy. Available at: [Link]
Sources
Technical Comparison Guide: Melting Point & Purity Profiling of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
This guide provides an in-depth technical analysis of the physical characterization of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate , a critical Michael acceptor intermediate often used in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogues) and other pyrazole-based therapeutics.
Executive Summary: The Stereochemical Imperative
In medicinal chemistry, the This compound serves as a vital building block. Its conjugated double bond is a prime target for nucleophilic addition (Michael reaction), but its reactivity and downstream efficacy are strictly governed by its stereochemistry.
While the (E)-isomer (trans) is the thermodynamically stable and desired form, the (Z)-isomer (cis) is a common byproduct of the Horner-Wadsworth-Emmons (HWE) olefination synthesis. This guide establishes the melting point (MP) not just as a physical constant, but as a primary purity gate . A depressed or broad melting range is the first indicator of Z-isomer contamination, which can lead to regio-selectivity failure in subsequent steps.
Chemical Profile & Target Specifications[1][2][3][4]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1134329-15-7 (Generic/Acid precursor often 1134329-16-8) |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Melting Point Benchmark
The following data compares the high-purity (E)-isomer against common process variants.
| Grade / Variant | Melting Point Range (°C) | Physical State | Implications |
| High-Purity (E)-Isomer | 63.0 – 68.0 °C | Crystalline Solid | Optimal for downstream Michael additions. |
| Crude Reaction Mix | < 50 °C (or Oil) | Viscous Oil / Semi-solid | Contains Z-isomer, phosphonate byproducts, or solvent. |
| (Z)-Isomer Enriched | Ambient - 45 °C | Oil or Waxy Solid | Impurity. Causes steric hindrance in active sites. |
| Hydrolyzed Acid Form | > 240 °C (dec) | White Powder | Indicates ester cleavage (storage instability). |
Note: The melting point of 63–68 °C is typical for the ethyl ester. The corresponding methyl ester often melts slightly higher, while the free acid ((E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid) melts significantly higher (>240 °C) with decomposition.
Experimental Validation: The "Self-Validating" Protocol
Protocol A: Rapid Capillary Melting Point (Routine QC)
-
Objective: Quick "Go/No-Go" check for batch release.
-
Sample Prep: Dry 50 mg of sample under high vacuum (0.1 mbar) for 4 hours at 25°C to remove residual EtOAc/Hexanes (solvents significantly depress MP).
-
Ramp Rate: 1.0 °C/min starting at 50 °C.
-
Acceptance Criteria:
-
Onset: ≥ 63.0 °C
-
Range: ≤ 2.0 °C (e.g., 63.5 – 65.0 °C).
-
Failure Mode: If liquid appears < 60 °C, significant Z-isomer or solvent is present. Recrystallization required.[1]
-
Protocol B: Purification via Recrystallization
If the MP is depressed, the following protocol selectively crystallizes the (E)-isomer, leaving the (Z)-isomer in the mother liquor.
-
Dissolution: Dissolve crude oil in minimal boiling Ethanol/Heptane (1:4) or Isopropyl Acetate .
-
Seeding: Cool to 40 °C and seed with pure (E)-crystals if available.
-
Crystallization: Slow cool to 0–5 °C over 2 hours.
-
Filtration: Filter cold. Wash with cold Heptane.
-
Result: The (E)-isomer crystallizes (MP > 63°C); the (Z)-isomer remains in the filtrate.
Synthesis & Isomerization Logic
Understanding the origin of the melting point variance requires analyzing the synthesis pathway. The Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Wittig reaction because it favors the (E)-isomer, but reaction conditions (temperature, base) dictate the final ratio.
Diagram 1: Synthesis & Impurity Pathway
This workflow illustrates how the (Z)-isomer enters the system and why the MP drops.
Caption: Synthesis pathway showing the bifurcation between the desired high-melting (E)-isomer and the low-melting (Z)-impurity.
Advanced Characterization: DSC & Purity
Melting point is a proxy for purity. The relationship between the (E)/(Z) ratio and the observed melting point is not linear; it follows a eutectic profile .
Diagram 2: Thermal Profile Logic (DSC)
The following logic tree guides the researcher in interpreting thermal data.
Caption: Decision matrix for interpreting DSC data to distinguish between isomeric impurities and solvent entrapment.
References
-
Preparation of Pyrazole Acrylates via HWE Reaction : Organic Syntheses, Coll. Vol. 10, p. 450 (2004). (Describes general HWE conditions for heterocyclic acrylates).
-
Incyte Corporation Patent (Ruxolitinib Intermediates) : US Patent 2011/0224190 A1. (Describes the synthesis and characterization of 3-(1-methyl-1H-pyrazol-4-yl)acrylic acid derivatives).
-
Isomerization of Acrylates : Journal of Organic Chemistry, "Stereoselective Synthesis of Alpha-Beta Unsaturated Esters". (Discusses the thermodynamic stability of E-isomers).
-
PubChem Compound Summary : (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid (Acid precursor data for reference).
Disclaimer: Experimental melting points may vary based on crystal polymorph and specific impurity profiles. Always verify with a certified Reference Standard.
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For novel or specialized compounds such as (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate, a detailed and scientifically grounded disposal plan is not just a matter of regulatory compliance, but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, integrating insights from its constituent chemical moieties: the acrylate ester and the pyrazole ring.
Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon established principles for handling hazardous chemical waste, with a specific focus on the known reactivity and toxicity of acrylate and pyrazole derivatives. The core principle is to treat the compound as hazardous waste in all circumstances, ensuring the protection of laboratory personnel and the environment.[1]
Hazard Assessment: A Synthesis of Acrylate and Pyrazole Characteristics
This compound combines two functional groups whose properties must be considered to understand its potential hazards.
-
The Acrylate Moiety: Acrylate esters are known for their reactivity. They are prone to polymerization, which can be initiated by heat, light, or contamination.[2][3] This polymerization can be rapid and exothermic, potentially leading to a dangerous buildup of pressure in a sealed container.[3][4] Furthermore, many acrylates are classified as skin and eye irritants, potential sensitizers, and are often flammable liquids.[3][4][5][6]
-
The Pyrazole Moiety: Pyrazole and its derivatives are widely used in pharmaceuticals and agriculture.[7][8] While offering significant benefits, their increased use has led to concerns about their environmental impact, particularly their potential toxicity to aquatic life.[1][7] Therefore, pyrazole-containing compounds should not be released into the environment.[7]
Based on this analysis, this compound should be presumed to be a reactive, flammable, irritant, and environmentally hazardous substance.
| Hazard Category | Potential Risk | Rationale |
| Reactivity | Uncontrolled polymerization, potentially explosive in closed containers. | Characteristic of acrylate esters.[2][3] |
| Flammability | Flammable liquid and vapor. | Common property of low molecular weight esters like ethyl acrylate.[3][5][6] |
| Toxicity | Skin and eye irritation, potential for allergic skin reaction and respiratory irritation. | Common hazards associated with acrylate exposure.[3][4][5][6] |
| Environmental | Toxic to aquatic life with potentially long-lasting effects. | A known concern for pyrazole derivatives and many acrylates.[5][7][9] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn. The causality is clear: to prevent all routes of exposure—dermal, ocular, and inhalation.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Chemically resistant gloves, such as neoprene or nitrile rubber, must be worn.[10] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[10]
-
Respiratory Protection: All handling of the compound, especially when generating aerosols or vapors, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
Step-by-Step Disposal Protocol
The disposal of this compound must follow the hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][10][13]
Step 1: Waste Segregation and Collection
-
Principle of Segregation: The fundamental principle of chemical waste management is to prevent accidental and dangerous reactions by keeping incompatible waste streams separate.[11][14]
-
Procedure:
-
Designate a specific, compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper).
-
This waste stream should be categorized as a non-halogenated organic solvent waste .[15]
-
Do NOT mix this waste with acids, bases, or oxidizing agents.[2]
-
Step 2: Container Selection and Labeling
-
Causality of Proper Containerization: The container must be compatible with the chemical to prevent degradation and leaks.[11][14] Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[13][16]
-
Procedure:
-
Use a sturdy, leak-proof container with a secure screw-top cap. Plastic containers are often preferred over glass to minimize the risk of breakage.[13] The container must be chemically compatible with the acrylate ester.
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[13][14][16]
-
On the label, clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[13][14]
-
List all constituents of the container, including any solvents used, with their approximate percentages.[14]
-
Mark the appropriate hazard pictograms (e.g., Flammable, Irritant, Environmentally Hazardous).[13]
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Regulatory Framework: The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which must be under the control of the laboratory personnel generating the waste.[14][16]
-
Procedure:
-
Keep the waste container tightly closed at all times, except when adding waste.[14] A funnel should never be left in the container.[14]
-
Store the container in a designated SAA, such as within a chemical fume hood or a flammable storage cabinet.[12][16]
-
The SAA must be clearly marked.
-
Ensure secondary containment is in place to capture any potential leaks or spills.[11]
-
Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[16]
-
Step 4: Arranging for Final Disposal
-
The Final Step: Once the container is nearly full (approximately 90% capacity to allow for expansion), it must be transferred to a central accumulation area for disposal by trained professionals.[12][14]
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) office or the equivalent department to schedule a waste pickup.[1][14]
-
Complete any required chemical waste pickup forms, ensuring all information is accurate and matches the container label.[13][14]
-
EHS will then arrange for the transport and ultimate disposal of the waste via a licensed hazardous waste disposal contractor, likely through high-temperature incineration.[17]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large, in a poorly ventilated space, or involves a highly volatile substance.[15][18]
-
Control Ignition Sources: If the material is flammable, turn off all nearby ignition sources.[2][4][18]
-
Assess and Equip: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Ensure you are wearing the appropriate PPE.[2][15]
-
Contain and Absorb: Contain the spill using a chemical spill kit. Absorb the liquid with an inert material like vermiculite, dry sand, or a commercial sorbent.[2][18][19] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated debris using non-sparking tools.[19] Place it into a designated hazardous waste container, properly labeled as described in Step 2 above.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office as per your institution's policy.[15]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to this comprehensive protocol, laboratory professionals can manage and dispose of this compound in a manner that is safe, environmentally responsible, and compliant with all relevant regulations. This structured approach, grounded in the known chemistry of its constituent parts, provides a self-validating system for protecting both the researcher and the wider community.
References
-
Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]
-
Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. ACS. [Link]
-
New Jersey Department of Health. (2017, April). Butyl acrylate - Hazardous Substance Fact Sheet. NJ.gov. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
University of Colorado Boulder. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]
-
MDPI. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. MDPI. [Link]
-
Springer Professional. (2025, May 2). Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. Springer. [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
